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Compound of Interest

Compound Name:
3-Bromo-1-methyl-5-

(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B573006 Get Quote

CAS Number: 1215205-35-8

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-
(trifluoromethyl)pyridin-2(1H)-one, a key building block in the development of targeted

protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document

details the physicochemical properties, synthesis, reactivity, and its burgeoning role in the

innovative field of induced protein degradation. The guide is intended to serve as a valuable

resource for researchers and professionals engaged in medicinal chemistry and drug

discovery, offering insights into its application and methodologies for its use.

Introduction
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative that has

emerged as a significant intermediate in the synthesis of heterobifunctional molecules known

as PROTACs.[1] These molecules are designed to co-opt the cell's natural protein disposal

machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

[2][3] The unique structural features of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-
one, including the reactive bromide, the trifluoromethyl group for modulating physicochemical

properties, and the pyridinone core, make it a versatile component in the construction of
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PROTACs. This guide will delve into the technical details of this compound, providing a

foundational understanding for its application in drug development.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-1-methyl-5-
(trifluoromethyl)pyridin-2(1H)-one is presented in the table below. These properties are

crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

Property Value Reference(s)

CAS Number 1215205-35-8 [1]

Molecular Formula C₇H₅BrF₃NO [1][4]

Molecular Weight 256.02 g/mol [1][4]

Appearance Solid [4]

Purity Typically ≥97% [1][4]

Storage Room temperature [1]

Synthesis and Reactivity
Synthesis
The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one typically proceeds

via a two-step process starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol. The general

synthetic approach involves the N-methylation of the pyridinone ring.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 76041-73-1), can be synthesized

through various methods for constructing trifluoromethylated pyridine rings, such as from

trifluoromethyl-containing building blocks or through fluorination reactions of corresponding

precursors.

Step 2: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
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The hydroxyl group of the pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form.

The N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating

agent in the presence of a base.

Experimental Protocol: N-Methylation of a Pyridinone (General Procedure)

To a solution of the 3-bromo-5-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g.,

dimethylformamide, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added

portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After stirring for a

short period to allow for deprotonation, a methylating agent (e.g., methyl iodide, dimethyl

sulfate) is added. The reaction mixture is then stirred at room temperature or with gentle

heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

Upon completion, the reaction is quenched with water and the product is extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated under

reduced pressure. The crude product is then purified by column chromatography to yield the

desired N-methylated pyridinone.

Reactivity
The reactivity of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is primarily

centered around the bromine atom at the 3-position of the pyridinone ring. This bromide can

readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and

Buchwald-Hartwig amination reactions. This reactivity allows for the facile attachment of this

building block to a linker or a ligand for the target protein of interest in the synthesis of

PROTACs.

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity

of the pyridinone ring and can enhance the metabolic stability and binding affinity of the final

PROTAC molecule.

Application in Targeted Protein Degradation
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is classified as a "Protein Degrader

Building Block," indicating its primary application in the synthesis of PROTACs.[1]

The PROTAC Concept
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PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.

One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3

ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for

degradation by the proteasome.

PROTAC-mediated Protein Degradation
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PROTAC Mechanism of Action

Role as a PROTAC Building Block
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one serves as a versatile scaffold that

can be incorporated into the linker or act as a ligand for either the POI or the E3 ligase,

depending on the specific design of the PROTAC. The bromine atom provides a convenient

handle for covalent attachment to other molecular components. The trifluoromethyl group can

enhance binding affinity and improve pharmacokinetic properties such as cell permeability and

metabolic stability.

While specific examples of PROTACs incorporating this exact building block are not yet widely

published in peer-reviewed literature, its commercial availability as a "Protein Degrader

Building Block" strongly suggests its utility in ongoing research and development in this area.

Researchers can utilize this fragment in the modular synthesis of PROTAC libraries to explore

structure-activity relationships for degrading specific protein targets.
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General PROTAC Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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